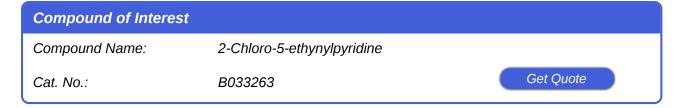


X-ray crystallographic analysis of 2-Chloro-5ethynylpyridine-containing compounds

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A Comparative Guide to the X-ray Crystallographic Analysis of **2-Chloro-5-ethynylpyridine** and Related Compounds

For researchers and professionals in drug development, a thorough understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures, providing crucial insights into the steric and electronic properties that govern molecular interactions. This guide offers a comparative analysis of the crystallographic data for compounds related to **2-Chloro-5-ethynylpyridine**, a heterocyclic building block of interest in medicinal chemistry.

While a dedicated crystallographic study for **2-Chloro-5-ethynylpyridine** is not publicly available, this guide leverages data from structurally similar compounds to infer its potential solid-state behavior. By examining the crystal structures of a pyrimidine analog and other substituted chloropyridines, we can draw valuable comparisons regarding molecular geometry, crystal packing, and the influence of various substituents.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for selected compounds, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement



Parameter	2-Chloro-5-(3- hydroxy-3- methylbut-1-yn-1- yl)pyrimidine[1]	2-Chloro-5- (chloromethyl)pyri dine[2][3]	2,3,6-Trichloro-5- (trichloromethyl)py ridine[4]
Empirical Formula	C ₉ H ₉ ClN ₂ O	C ₆ H ₅ Cl ₂ N	C ₆ HCl ₆ N
Formula Weight	196.64	162.01	311.79
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P21/c	P21/c	Pbcm
a (Å)	10.322(2)	4.0770(8)	8.3100(17)
b (Å)	8.955(2)	10.322(2)	17.018(3)
c (Å)	11.263(2)	16.891(3)	7.3160(15)
α (°)	90	90	90
β (°)	109.89(3)	95.95(3)	90
γ (°)	90	90	90
Volume (ų)	978.5(3)	707.0(2)	1034.6(4)
Z	4	4	4
Temperature (K)	293	293	Not specified
Radiation (λ, Å)	Μο Κα (0.71073)	Μο Κα (0.71073)	Μο Κα (0.71073)
R-factor	0.049	0.037	Not specified

Table 2: Selected Bond Lengths and Angles



Compound	Bond/Angle	Length (Å) / Angle (°)
2-Chloro-5- (chloromethyl)pyridine[2]	C-Cl (ring)	1.738(2)
C-Cl (methyl)	1.789(2)	
C-C (ring avg.)	1.379	_
C-N (ring avg.)	1.332	_
CI-C-C (angle)	111.11(17)	_

Experimental Protocols

The methodologies employed in the crystallographic analysis of these compounds share common principles, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

- 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine: This compound was synthesized via
 a Sonogashira-Hagihara cross-coupling reaction between 2-chloro-5-iodopyrimidine and 2methyl-3-butyn-2-ol.[1] The reaction was catalyzed by a palladium-copper system in a
 mixture of diisopropylamine and THF.[1] Colorless crystals suitable for X-ray diffraction were
 obtained by slow evaporation of the solvent from a chloroform solution.[1]
- 2-Chloro-5-(chloromethyl)pyridine: The synthesis of this compound has been previously reported.[2][3] Crystals for X-ray analysis were grown by dissolving the compound in ethanol and allowing the solvent to evaporate slowly at room temperature.[2]
- 2,3,6-Trichloro-5-(trichloromethyl)pyridine: This derivative was synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process using chlorine gas, first under UV irradiation and then with a WCl₆ catalyst at high temperature.[4] Single crystals were obtained by the slow evaporation of a 1,2-dichloroethane solution.[4]

X-ray Data Collection and Structure Refinement



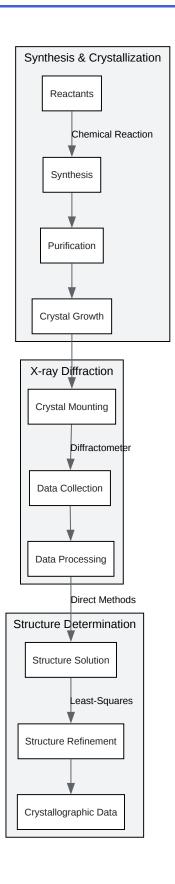
For all the compared compounds, single-crystal X-ray diffraction data was collected using a diffractometer with graphite-monochromated Mo Kα radiation.[2][4] The general workflow for data collection and structure refinement is as follows:

- A suitable single crystal is mounted on the diffractometer.
- The crystal is cooled to a specific temperature (e.g., 293 K) to reduce thermal vibrations.
- X-ray diffraction data (reflections) are collected as the crystal is rotated.
- The collected data is processed, which includes corrections for absorption.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
- Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[2][3]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for X-ray crystallographic analysis and the structural relationship of the compared compounds.

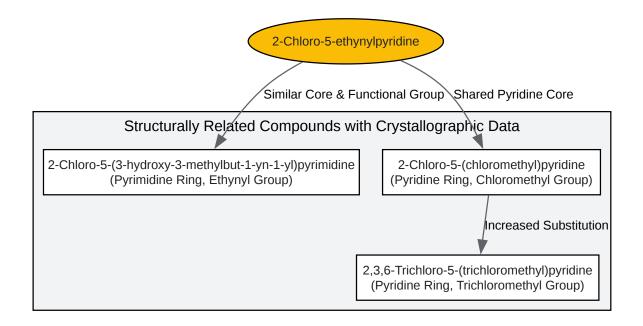




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Caption: A generalized workflow for synthesis and X-ray crystallographic analysis.





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Caption: Logical relationships between the target compound and its analyzed analogs.

Concluding Remarks

The crystallographic analyses of compounds related to **2-Chloro-5-ethynylpyridine** reveal valuable structural trends. The pyridine and pyrimidine rings are generally planar, with substituents influencing the overall molecular conformation and intermolecular interactions in the crystal lattice. For instance, in 2-chloro-5-(chloromethyl)pyridine, molecules are linked into dimers via C-H···N hydrogen bonds.[2][3] In the pyrimidine analog, a more extensive three-dimensional network is formed through O-H···N and C-H···O hydrogen bonds.[1] These differences highlight the significant role of the substituent at the 5-position in directing the crystal packing.

This comparative guide provides a foundational understanding of the structural characteristics of **2-Chloro-5-ethynylpyridine**-containing compounds. The presented data and experimental protocols serve as a valuable resource for researchers in designing new molecules and predicting their solid-state properties. Future experimental determination of the crystal structure of **2-Chloro-5-ethynylpyridine** itself will be essential for validating these inferences and further enriching our understanding of this important class of compounds.



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